molecular formula C11H15ClN2O2S B13445657 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B13445657
M. Wt: 274.77 g/mol
InChI Key: FNDWIXDKKZWRKM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)benzenesulfonamide with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonamide is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography (TLC) until completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H15ClN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3

InChI Key

FNDWIXDKKZWRKM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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